molecular formula C15H15N5O2 B11439805 5-amino-1-benzyl-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-benzyl-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11439805
M. Wt: 297.31 g/mol
InChI Key: HVGNANWINKAHGE-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that contains a triazole ring, a benzyl group, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-benzyl-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole ring.

    Attachment of the Furan Moiety: The furan moiety can be attached via a condensation reaction between a furan-2-carbaldehyde and the triazole ring.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan moiety in the compound can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used under mild conditions.

    Substitution: Benzyl halides and nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

5-Amino-1-benzyl-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: The compound can be used as a probe to investigate various biochemical pathways and processes.

    Industrial Applications: It can be used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-amino-1-benzyl-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby inhibiting their activity. The benzyl and furan moieties can enhance the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide: Lacks the furan moiety, which may reduce its binding affinity and specificity.

    5-Amino-1-benzyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide: Contains a thiophene moiety instead of a furan moiety, which may alter its electronic properties and reactivity.

    5-Amino-1-benzyl-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide: Contains a pyridine moiety, which may enhance its solubility and bioavailability.

Uniqueness

The presence of the furan moiety in 5-amino-1-benzyl-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide imparts unique electronic properties and reactivity to the compound, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

5-amino-1-benzyl-N-(furan-2-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C15H15N5O2/c16-14-13(15(21)17-9-12-7-4-8-22-12)18-19-20(14)10-11-5-2-1-3-6-11/h1-8H,9-10,16H2,(H,17,21)

InChI Key

HVGNANWINKAHGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CO3)N

Origin of Product

United States

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